

Introduction: The Strategic Value of Substituted Pyridazines

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Compound of Interest

Compound Name: 3,5-Dichloro-4-ethoxypyridazine

CAS No.: 889768-55-2

Cat. No.: B1439037

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The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical development.[1][2] Its unique electronic properties, including a π -deficient nature and the ability of the nitrogen atoms to act as hydrogen bond acceptors, make it a critical component in a variety of biologically active molecules.[1] Specifically, halogenated and alkoxy-substituted pyridazines serve as versatile intermediates for creating complex molecular architectures. **3,5-Dichloro-4-ethoxypyridazine** is a valuable building block, incorporating the reactive chloro-substituents ripe for further functionalization via nucleophilic substitution, and a stable ethoxy group that can modulate the electronic and steric profile of the final compound.

This document provides a comprehensive guide to a robust and scalable synthesis of **3,5-Dichloro-4-ethoxypyridazine**. The chosen synthetic strategy is based on the nucleophilic aromatic substitution (S_NAr) on a suitable polychlorinated pyridazine precursor. This method is favored for its efficiency, high regioselectivity, and amenability to large-scale production environments.

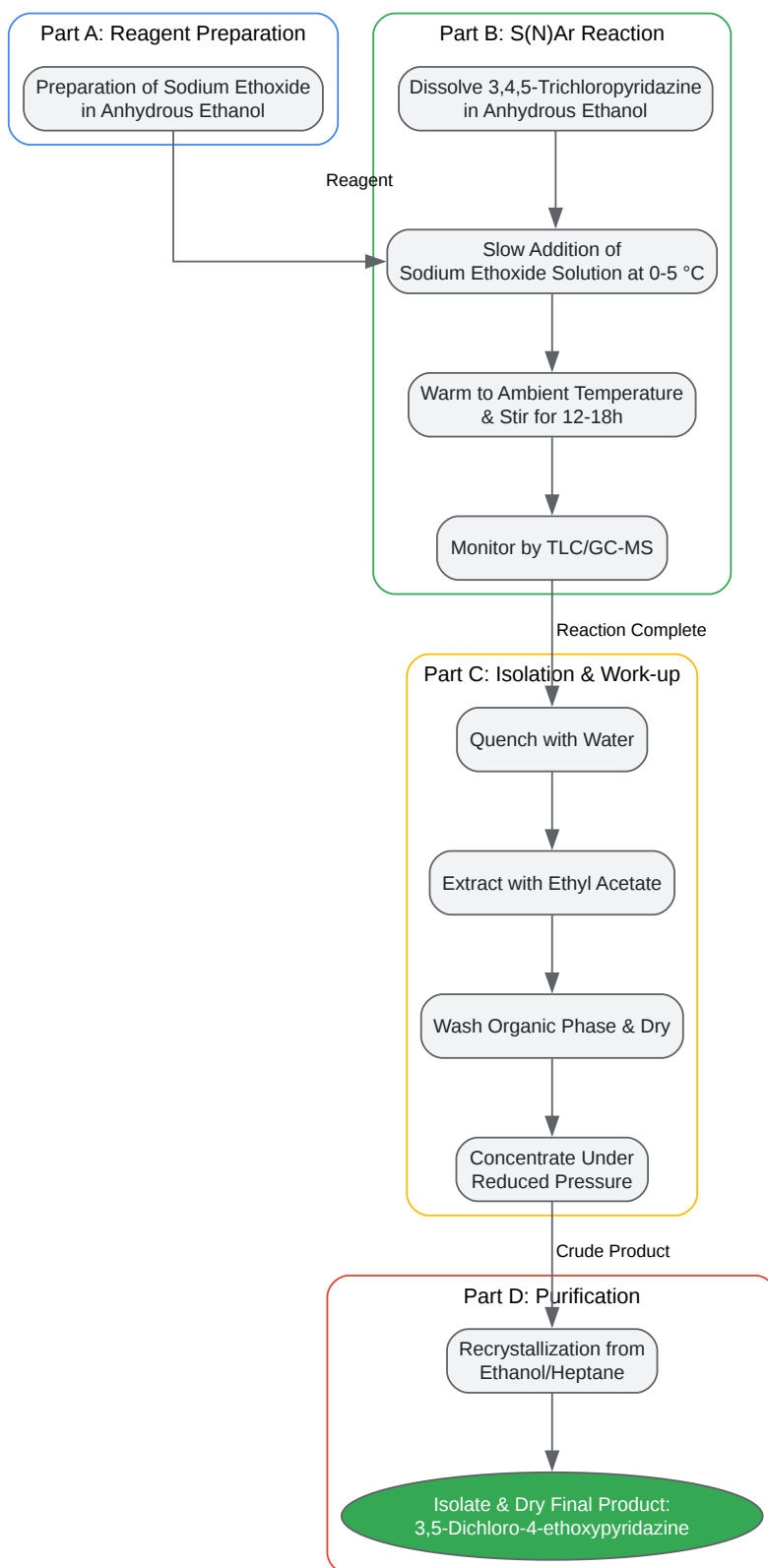
Synthetic Strategy: Rationale and Mechanistic Insight

The core of this protocol is the selective ethoxylation of 3,4,5-trichloropyridazine. The rationale for this approach is grounded in the fundamental principles of pyridazine reactivity. The C4 position of the 3,4,5-trichloropyridazine ring is the most electrophilic and therefore the most susceptible to nucleophilic attack by the ethoxide ion. This enhanced reactivity is due to the cumulative electron-withdrawing inductive effects of the adjacent chlorine atoms at C3 and C5, as well as the two ring nitrogen atoms. This electronic arrangement stabilizes the transient Meisenheimer complex formed during the S_NAr reaction, lowering the activation energy for the substitution at the C4 position over the C3 or C5 positions.

The reaction proceeds by the addition of sodium ethoxide to 3,4,5-trichloropyridazine in a suitable solvent system. Ethanol itself can serve as both the reactant source and the solvent, providing a cost-effective and high-concentration medium for the reaction.

Experimental Workflow Diagram

The overall process, from reagent preparation to the final purified product, is outlined below.



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Caption: Workflow for the scale-up synthesis of **3,5-Dichloro-4-ethoxypyridazine**.

Detailed Synthesis Protocol

Materials and Equipment:

- 3,4,5-Trichloropyridazine
- Sodium metal
- Anhydrous Ethanol (EtOH)
- Ethyl Acetate (EtOAc)
- Heptane
- Saturated Sodium Bicarbonate solution
- Saturated Sodium Chloride (brine) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Multi-neck round-bottom flask or jacketed reactor
- Mechanical stirrer
- Thermometer/temperature probe
- Addition funnel
- Condenser
- Inert atmosphere setup (Nitrogen or Argon)
- Rotary evaporator
- Standard laboratory glassware for extraction and filtration

PART A: Preparation of Sodium Ethoxide Solution (21% w/w in Ethanol)

CAUTION: Sodium metal reacts violently with water and protic solvents. This procedure must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous ethanol.

- Equip a dry, three-neck flask with a mechanical stirrer, condenser, and a gas inlet for inert gas.
- Charge the flask with anhydrous ethanol (e.g., 350 mL).
- Begin stirring and maintain a gentle flow of inert gas.
- Carefully cut sodium metal (e.g., 23 g, 1.0 mol) into small pieces while submerged in a hydrocarbon solvent (e.g., hexane) to remove any oxide layer, then briefly dry and weigh the pieces.
- Add the sodium pieces to the ethanol in portions at a rate that maintains a controllable reflux. The reaction is highly exothermic. An ice bath may be required to moderate the reaction rate.
- After all the sodium has been added and has completely dissolved, allow the resulting clear, colorless to pale yellow solution to cool to room temperature. This solution of sodium ethoxide is used directly in the next step.

PART B: Nucleophilic Substitution Reaction

- In a separate large, jacketed reactor or multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3,4,5-trichloropyridazine (e.g., 183.4 g, 1.0 mol) and anhydrous ethanol (e.g., 500 mL).
- Stir the mixture to dissolve the solid starting material. Cool the reactor contents to 0-5 °C using an ice-salt bath or cryocooler.
- Slowly add the prepared sodium ethoxide solution (1.05 equivalents) from the addition funnel to the stirred solution of 3,4,5-trichloropyridazine over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
- Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to ambient temperature.
- Stir the reaction mixture for 12-18 hours at room temperature.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

PART C: Work-up and Isolation

- Upon completion, cool the reaction mixture back down to 10-15 °C.
- Slowly and carefully quench the reaction by adding deionized water (e.g., 1.0 L).
- Most of the ethanol is then removed under reduced pressure using a rotary evaporator.
- Transfer the resulting aqueous slurry to a large separatory funnel and extract the product with ethyl acetate (e.g., 3 x 500 mL).[3]
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (e.g., 2 x 300 mL) and brine (e.g., 1 x 300 mL).
- Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.[3]

PART D: Purification

- The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and heptane.
- Dissolve the crude product in a minimum amount of hot ethanol.
- Slowly add heptane until the solution becomes cloudy. Reheat gently until the solution is clear again.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry under vacuum to a constant weight.

Key Reaction Parameters Summary

Parameter	Value/Condition	Rationale
Starting Material	3,4,5-Trichloropyridazine	Precursor with a highly activated C4 position for SNAr.
Nucleophile	Sodium Ethoxide	Strong nucleophile for efficient displacement of chloride.
Molar Ratio	1.0 : 1.05 (Substrate:Nucleophile)	A slight excess of nucleophile ensures complete conversion.
Solvent	Anhydrous Ethanol	Acts as both solvent and reagent source; easily removed.
Addition Temp.	0-5 °C	Controls the initial exotherm of the SNAr reaction.
Reaction Temp.	Ambient (20-25 °C)	Allows the reaction to proceed to completion at a safe rate.
Reaction Time	12-18 hours	Typical timeframe for complete conversion in this type of reaction.
Expected Yield	75-85%	Based on similar SNAr reactions on chloropyridazines.
Purification	Recrystallization	Effective and scalable method for obtaining high-purity solid product.

Safety and Handling

All operations should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.[4]

- Personal Protective Equipment (PPE): Safety glasses with side shields, flame-retardant lab coat, and chemical-resistant gloves are mandatory.[5]

- Sodium Metal: Highly reactive and flammable. Handle under inert atmosphere and away from water or alcohols (except during controlled reaction).
- Chlorinated Pyridazines: These compounds are potentially toxic and irritating. Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, wash affected areas immediately with plenty of water.[4]
- Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.[7] Ensure all electrical equipment is properly grounded to prevent static discharge.[5]
- Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual sodium ethoxide carefully before disposal.

Product Characterization

The identity and purity of the final product, **3,5-Dichloro-4-ethoxypyridazine**, should be confirmed using standard analytical techniques:

- ^1H NMR: To confirm the presence of the ethoxy group (triplet and quartet) and the pyridazine ring proton.
- ^{13}C NMR: To confirm the number of unique carbon atoms in the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.
- Melting Point: A sharp melting point range is indicative of high purity.
- Elemental Analysis: To determine the elemental composition (C, H, N, Cl).

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